ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a chemical compound used in scientific research. Pyrazoles, which this compound is a derivative of, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular formula of this compound is C10H15ClN2O2 .
Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties. They have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry . They also exhibit solvatochromic and electroluminescence properties .
Scientific Research Applications
Biodegradation and Environmental Fate
- Biodegradation of ETBE : Ethyl tert-butyl ether (ETBE) is a gasoline oxygenate whose biodegradation in soil and groundwater involves aerobic processes through hydroxylation, leading to the formation of various intermediates. This indicates that compounds with tert-butyl groups, similar to ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, could undergo microbial degradation in environmental settings, potentially informing bioremediation strategies (Thornton et al., 2020).
Synthetic Applications
- Synthesis of Pyrazole Carboxylic Acid Derivatives : Pyrazole carboxylic acid derivatives exhibit a wide range of biological activities, highlighting the utility of pyrazole-based compounds in medicinal chemistry for the development of antimicrobial, anticancer, and anti-inflammatory agents. This suggests potential applications for this compound in synthesizing biologically active molecules (Cetin, 2020).
Chemical Recycling
- Chemical Recycling of PET : The study by Karayannidis and Achilias (2007) on the chemical recycling of poly(ethylene terephthalate) highlights the broader potential of using chemical processes to recycle and repurpose polymers. This context may provide insight into how this compound could serve in novel polymer synthesis or recycling processes (Karayannidis & Achilias, 2007).
Analytical Methods for Antioxidant Activity
- Determining Antioxidant Activity : A comprehensive review of the analytical methods used in determining antioxidant activity emphasizes the importance of understanding the chemical properties and reactive capabilities of compounds. Such methods could be applicable for assessing the antioxidant potential of this compound and related derivatives (Munteanu & Apetrei, 2021).
Properties
IUPAC Name |
ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXIBZPXNDLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550166 | |
Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112779-13-2 | |
Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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